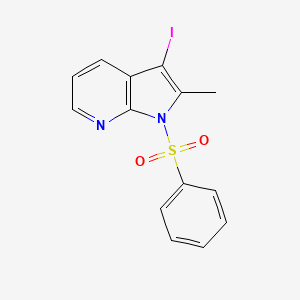

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-iodo-2-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRQJTMQOAZRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of 7-Azaindole Nitrogen by Phenylsulfonyl Group

Reagents and Conditions: 7-Azaindole is reacted with benzenesulfonyl chloride in the presence of a base such as potassium carbonate in acetone, typically at 0 °C followed by reflux for extended hours (e.g., 24 h).

Outcome: Formation of 1-(phenylsulfonyl)-7-azaindole with high yield and purity, providing a stable intermediate for further functionalization.

Lithiation and Iodination at the 3-Position

Lithiation: Using 2 equivalents of LDA or similar lithium amides at −25 °C in tetrahydrofuran (THF) selectively deprotonates the C-3 position of the phenylsulfonyl-protected azaindole. This step is critical for regioselectivity.

Iodination: The lithiated intermediate is quenched with iodine or iodine electrophiles to afford the 3-iodo derivative. This method is supported by studies showing successful deprotometalation-iodolysis sequences.

Introduction of the 2-Methyl Group

Approach 1: Starting from 2-fluoro-3-methylpyridine derivatives, a one-pot aminobenzylation with aldehydes under alkali amide control can yield 7-azaindoles bearing methyl groups at the 2-position. This method allows selective formation of 7-azaindoles with diverse substituents, including methyl at C-2.

Approach 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) can be used to introduce methyl or other alkyl groups at the 2-position on pre-formed 7-azaindole cores protected with phenylsulfonyl groups.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Phenylsulfonyl Protection | 7-Azaindole + PhSO2Cl, K2CO3, acetone, 0 °C to reflux | 1-(Phenylsulfonyl)-7-azaindole | ~70-90 |

| 2 | Lithiation at C-3 | LDA (2 eq), THF, −25 °C | 3-Lithio intermediate | - |

| 3 | Iodination | Iodine quench | 3-Iodo-1-(phenylsulfonyl)-7-azaindole | 65-75 |

| 4 | Introduction of 2-Methyl Group | Alkylation or cross-coupling (Pd-catalyzed) | 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole | 60-85 |

Regioselectivity: The phenylsulfonyl group on the nitrogen strongly directs lithiation to the C-3 position, minimizing side reactions at other ring positions or the phenyl ring.

Base Selection: Lithium amides such as LDA and LiTMP are preferred for their strong, non-nucleophilic basicity, enabling clean lithiation. Mesityllithium has also been reported as an alternative base for similar substrates.

Temperature Control: Low temperatures (−25 °C) during lithiation are critical to control regioselectivity and avoid over-lithiation or decomposition.

Cross-Coupling Efficiency: Palladium-catalyzed cross-coupling reactions enable the introduction of methyl and other substituents at C-2 with good yields and functional group tolerance, providing flexibility in the synthesis of diverse derivatives.

Yield Considerations: The overall yields for the multi-step synthesis range typically between 60% and 85% per step, with the iodination step being moderately efficient due to potential side reactions.

| Parameter | Details | Notes |

|---|---|---|

| Nitrogen Protection | Phenylsulfonyl chloride, K2CO3, acetone | Essential for regioselectivity |

| Base for Lithiation | LDA, LiTMP, Mesityllithium | Strong, non-nucleophilic, low temperature used |

| Lithiation Temperature | −25 °C | Controls regioselectivity and side reactions |

| Electrophile for Iodination | Iodine (I2) | Efficient for C-3 iodination |

| C-2 Methyl Introduction | Pd-catalyzed cross-coupling or alkylation | Enables functional diversity |

| Typical Yields | 60-90% per step | Dependent on reaction conditions |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with arylboronic acids at the C-3 position. The phenylsulfonyl group at N1 and methyl at C-2 do not impede reactivity.

Key findings:

-

Reactions proceed efficiently at 80–100°C with 5 mol% Pd catalyst .

-

Electron-donating substituents on boronic acids enhance coupling rates .

Sonogashira Alkynylation

The iodine at C-3 reacts with terminal alkynes under Pd/Cu catalysis, enabling access to 3-alkynyl derivatives.

Notable observations:

Stille Coupling

Organostannanes couple regioselectively at C-3, forming carbon-carbon bonds.

| Stannane | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Vinyltributyltin | Pd(PPh₃)₄ | 3-Vinyl-2-methyl-1-(phenylsulfonyl)-7-azaindole | 88% | |

| 2-Furyltributyltin | PdCl₂(PPh₃)₂ | 3-(2-Furyl)-2-methyl-1-(phenylsulfonyl)-7-azaindole | 76% |

Conditions:

N1-Deprotection

The phenylsulfonyl group is cleaved under basic conditions to regenerate the free NH moiety.

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe | MeOH | 3-Iodo-2-methyl-7-azaindole | 80% | |

| KOH (1M) | EtOH/H₂O | 3-Iodo-2-methyl-7-azaindole | 85% |

Applications:

Nucleophilic Substitution

The C-3 iodine atom undergoes substitution with soft nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 100°C | 3-Azido-2-methyl-1-(phenylsulfonyl)-7-azaindole | 65% | |

| KSCN | CuI, DMSO | 3-Thiocyano-2-methyl-1-(phenylsulfonyl)-7-azaindole | 58% |

Mechanistic insight:

Cyclization and Heterocycle Formation

The iodine substituent participates in intramolecular cyclizations.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | DMF/H₂O, 80°C | Benzothiophene-fused 7-azaindole | 72% | |

| Pd(OAc)₂, Xantphos | Toluene, 110°C | Pyridoindole derivative | 68% |

Applications:

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Neurodegenerative Disorders

Research indicates that derivatives of 7-azaindole, including 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole, are being explored for their potential in treating neurodegenerative disorders. These compounds have been shown to inhibit c-Jun N-terminal kinase (JNK) activity, which is implicated in conditions like multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease. The inhibition of JNK could provide therapeutic benefits by reducing neuronal cell death and inflammation associated with these diseases .

Inflammatory Diseases

The compound has also been studied for its anti-inflammatory properties. It is suggested that this compound and its derivatives can help mitigate inflammatory responses in diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. The mechanism involves the modulation of signaling pathways that contribute to inflammation .

Kinase Inhibition

Targeting c-KIT Mutants

A significant application of this compound is in the design of selective inhibitors for mutant forms of the c-KIT receptor, particularly the D816V mutant associated with certain cancers. Studies have demonstrated that modifications to the 7-azaindole core can enhance potency and selectivity against these mutants, making it a promising scaffold for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Application |

|---|---|---|---|

| This compound | c-KIT D816V | <0.5 | Cancer therapy |

| NEU-1207 | Trypanosoma brucei | pEC50 > 7.0 | Anti-trypanosomal |

| Various Azaindoles | JNK | Varies | Neuroprotection |

Case Study: Inhibition of Trypanosomiasis

In a recent study focused on neglected tropical diseases, a series of 7-azaindoles were identified as effective growth inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Among these compounds, derivatives similar to this compound exhibited promising pharmacokinetic properties but faced challenges with blood-brain barrier penetration .

Case Study: Selective Kinase Inhibition

Research involving structure-based drug design has led to the identification of potent inhibitors targeting the D816V mutant of c-KIT using derivatives of 7-azaindoles. These studies utilized molecular docking simulations to predict binding affinities and interactions within the ATP-binding site, demonstrating that specific substitutions at the 3-position significantly enhance selectivity and potency against mutant kinases .

Mecanismo De Acción

The mechanism of action of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The iodine atom and the azaindole moiety can contribute to the compound’s electronic properties, influencing its reactivity and selectivity.

Comparación Con Compuestos Similares

Key Observations :

Comparison with Indole and Other Heterocycles

The 7-azaindole scaffold offers distinct advantages over indole and other heterocycles:

Microsomal Stability : Replacing indole with 7-azaindole reduces CYP-450 inhibition by >50% in some cases, as seen in Rho kinase inhibitors .

Actividad Biológica

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is a compound belonging to the class of 7-azaindole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various kinases and enzymes involved in critical cellular processes. The compound is known to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in neurodegenerative disorders, inflammatory diseases, and autoimmune conditions . Additionally, the azaindole framework is integral to several biologically active molecules, influencing their pharmacological profiles and therapeutic potentials .

Efficacy Against Cancer

Research indicates that derivatives of 7-azaindole, including this compound, exhibit promising anti-cancer properties. These compounds have shown effectiveness in inhibiting tumor cell proliferation and survival through mechanisms involving the inhibition of key kinases such as PIM2 and DYRK . The structural modifications in these derivatives enhance their selectivity and potency against cancer cell lines.

Table 1: Summary of Biological Activities of 7-Azaindole Derivatives

Neuroprotective Effects

A study highlighted the neuroprotective properties of 7-azaindole derivatives, including this compound. These compounds were shown to inhibit MLK3 and LRRK2, which are implicated in neuroinflammation and neurodegeneration. The findings suggest potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Anti-Tumor Activity

In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity against various cancer cell lines. For instance, it has been evaluated against glioblastoma cells, showing nanomolar potency by inhibiting DYRK kinases . The compound's ability to disrupt critical signaling pathways involved in cancer progression positions it as a candidate for further development.

Q & A

Q. What are the common synthetic routes for preparing 7-azaindole derivatives, including 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole?

- Methodological Answer : The synthesis of 7-azaindole derivatives often involves multi-step strategies. For example:

- Acid-catalyzed cyclization : 3-Alkynyl-2-aminopyridines can undergo cyclization using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to form the 7-azaindole core. This method was used to synthesize 15 derivatives with substituents at the 2- and 5-positions .

- Sonogashira coupling : A palladium-catalyzed coupling reaction between 3-halo-substituted-2-aminopyridines and alkynes, followed by cyclization, is a widely adopted route. This approach is modular and allows for functional group diversification .

- Two-step synthesis from 2-amino-3-methylpyridine : A reported route achieves 48% overall yield for 7-azaindole, with bromination steps enabling further derivatization (e.g., 5-bromo-7-azaindole at 43% yield) .

Q. How is structural characterization of 7-azaindole derivatives validated in crystallographic studies?

- Methodological Answer : X-ray crystallography is a gold standard for structural validation. Tools include:

- SHELX suite : SHELXL refines small-molecule structures, while SHELXS/SHELXD solve phase problems. These programs are robust for high-resolution or twinned data analysis .

- ORTEP-III : Used for visualizing thermal ellipsoids and molecular geometry. Its GUI version (ORTEP-3) simplifies graphical representation of crystal structures .

- Example: The crystal structure of a related iodinated benzofuran derivative was resolved using these tools, highlighting the importance of substituent positioning and steric effects .

Q. What preliminary assays are used to evaluate the biological activity of 7-azaindole derivatives?

- Methodological Answer : Initial screening often includes:

- Kinase inhibition assays : Compounds are tested against targets like Raf-B or CDK8 using enzymatic assays (e.g., IC50 measurements). For instance, 7-azaindole-based CDK8 inhibitors showed IC50 values as low as 51.3 nM .

- Antimicrobial testing : Derivatives are evaluated against bacterial/yeast strains (e.g., Cryptococcus neoformans), with MIC values reported (e.g., 3.9 µg ml⁻¹) .

- Cellular proliferation assays : Compounds are screened in cancer cell lines (e.g., MV4-11 leukemia cells), with GI50 values indicating potency .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound derivatives for target binding?

- Methodological Answer :

- Software and Parameters : Use Discovery Studio 3.5 with CDOCKER for docking. Key parameters include interaction energy, hydrogen bonding, and binding poses. Substituents like 3-methyl and 4-hydroxyl groups enhance binding to Raf-B by interacting with catalytic lysine and DFG motifs .

- Validation : Compare docking scores (e.g., CDOCKER energy) with experimental IC50 values. For example, 3-hydroxy-2-methyl derivatives showed the highest docking scores in Raf-B studies .

- Pharmacophore modeling : Incorporate pyridyl sulfonamide groups at the C5 position to target back-pocket residues in kinases like PI3Kα .

Q. How do researchers address contradictory data in biological activity profiles of 7-azaindole derivatives?

- Methodological Answer : Contradictions (e.g., high in vitro activity vs. poor cellular efficacy) are investigated via:

- Assay condition optimization : Vary pH, temperature, or ATP concentrations in kinase assays to identify false positives .

- ADME profiling : Use tools like SwissADME to assess permeability or metabolic stability. Lipinski’s Rule of Five compliance (e.g., molecular weight <500 Da) ensures drug-likeness .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing iodine with bromine) to isolate substituent-specific effects .

Q. What strategies improve the synthetic yield of this compound?

- Methodological Answer :

- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to protect reactive sites during iodination or sulfonylation steps .

- Catalyst optimization : Palladium/copper catalysts in Sonogashira coupling enhance alkynylation efficiency .

- Purification techniques : Employ flash chromatography or recrystallization to isolate high-purity products. For example, TFAA-mediated reactions achieved 92% yield in intermediate bromination .

Q. How are advanced computational tools applied to predict ADME properties of 7-azaindole derivatives?

- Methodological Answer :

- In silico modeling : Use QikProp or ADMET Predictor™ to estimate logP, solubility, and CYP450 inhibition. All 12 Raf-B inhibitors in one study complied with ADME parameters, showing no hepatic toxicity risks .

- Metabolite prediction : Tools like MetaSite identify potential metabolic hotspots (e.g., sulfonyl groups prone to glucuronidation) .

- Toxicity screening : Acute toxicity assays (e.g., 1000 mg kg⁻¹ doses in rodents) validate computational predictions of low toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.